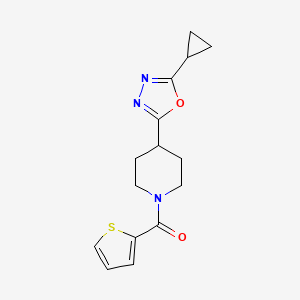![molecular formula C16H15NO5S B2498275 N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide CAS No. 2034488-52-1](/img/structure/B2498275.png)
N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide compounds, including N-([2,3'-bifuran]-5-ylmethyl)-3-methoxybenzenesulfonamide, often involves aminohalogenation reactions or interactions between suitable benzenesulfonamide precursors and furan derivatives. These methods result in the formation of compounds with potential antitumor activities, as observed in studies of related sulfonamides (Owa et al., 2002; Zhang et al., 2010).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including this compound, has been elucidated through techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its biological activity (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including interaction with alkyl/aralkyl halides, leading to a series of derivatives with diverse biological activities. These reactions often involve modifications at the sulfonamide nitrogen or the aromatic system, resulting in compounds with potential as therapeutic agents (Abbasi et al., 2018).
Aplicaciones Científicas De Investigación
Structural and Molecular Characterization
Compounds with sulfonamide groups, such as "N-[(Butylamino)carbonyl]-4-methylbenzenesulfonamide," have been characterized to understand their crystal structure and interactions. Such studies reveal the molecule's stabilization mechanisms, which are crucial for designing drugs and materials with desired properties (K. Nirmala & D. Gowda, 1981).
Antitumor Applications
Sulfonamide derivatives, like those studied by T. Owa et al. (2002), have shown potential as antitumor agents. Their research into compounds including "N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide" and others has progressed to clinical trials due to their potent cell cycle inhibition properties, demonstrating the significant potential of sulfonamides in cancer treatment (T. Owa et al., 2002).
Photosensitizers for Photodynamic Therapy
The development of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has been researched for their high singlet oxygen quantum yield. These compounds are promising for applications in photodynamic therapy (PDT) for cancer treatment due to their excellent photophysical and photochemical properties (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Electrochemical and Spectroelectrochemical Properties
The synthesis and characterization of novel metallophthalocyanines with peripheral sulfonamide substitution have been explored for their electrochemical and spectroelectrochemical properties. These studies contribute to the development of materials for electronic, photonic, and sensing applications (H. Kantekin et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-3-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5S/c1-20-13-3-2-4-15(9-13)23(18,19)17-10-14-5-6-16(22-14)12-7-8-21-11-12/h2-9,11,17H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNUEYQWLPSOLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2498192.png)
![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)
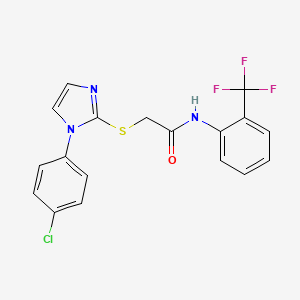

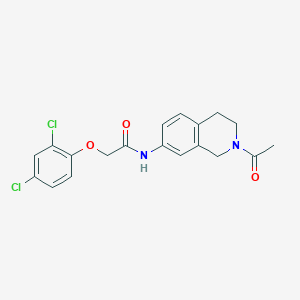
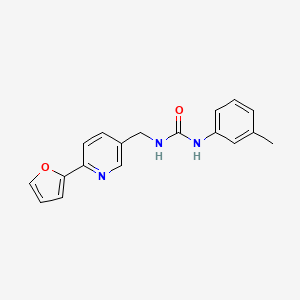

![3-methyl-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2498207.png)
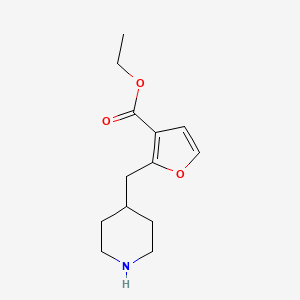
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)

![1,4-Bis[(6-methoxynaphthalen-2-yl)sulfonyl]-2-methylpiperazine](/img/structure/B2498214.png)
